molecular formula C30H38N2O2 B12375297 Elacestrant-d4

Elacestrant-d4

货号: B12375297
分子量: 462.7 g/mol
InChI 键: SIFNOOUKXBRGGB-VORODTCVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elacestrant-d4 is a deuterated form of Elacestrant, a novel, nonsteroidal, selective estrogen receptor degrader. Elacestrant is primarily used in the treatment of estrogen receptor-positive breast cancer. The deuterated form, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.

准备方法

The synthesis of Elacestrant-d4 involves multiple steps, including the introduction of deuterium atoms at specific positions. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. Industrial production methods for this compound are similar to those used for Elacestrant, with additional steps to incorporate deuterium.

化学反应分析

Elacestrant-d4 undergoes various chemical reactions, including:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and alkylation reactions are common, with reagents such as bromine and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Elacestrant-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution.

    Biology: Investigated for its potential to modulate estrogen receptor activity in various biological systems.

    Medicine: Primarily used in the treatment of estrogen receptor-positive breast cancer, with ongoing research into its efficacy and safety.

    Industry: Employed in the development of new pharmaceuticals and as a tool in drug metabolism studies.

作用机制

Elacestrant-d4 exerts its effects by binding to the estrogen receptor and promoting its degradation. This leads to a reduction in estrogen receptor signaling, which is crucial for the growth of estrogen receptor-positive breast cancer cells. The molecular targets and pathways involved include the estrogen receptor alpha and the proteasomal degradation pathway.

相似化合物的比较

Elacestrant-d4 is unique compared to other selective estrogen receptor degraders due to its deuterium substitution, which enhances its pharmacokinetic properties. Similar compounds include:

    Fulvestrant: Another selective estrogen receptor degrader used in breast cancer treatment.

    Amcenestrant: A selective estrogen receptor degrader currently in clinical trials.

    Giredestrant: Another investigational selective estrogen receptor degrader. This compound stands out due to its improved stability and reduced metabolic degradation.

属性

分子式

C30H38N2O2

分子量

462.7 g/mol

IUPAC 名称

(6R)-6-[2-[[4-[2,2-dideuterio-2-(1,1-dideuterioethylamino)ethyl]phenyl]methyl-ethylamino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i4D2,17D2

InChI 键

SIFNOOUKXBRGGB-VORODTCVSA-N

手性 SMILES

[2H]C([2H])(C)NC([2H])([2H])CC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O

规范 SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。